Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate is an organic compound that belongs to the class of compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .
Synthesis Analysis
The synthesis of this compound and its derivatives involves the use of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperidine ring which bears a carboxylic acid group . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications
Synthesis Approaches
Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate and its derivatives are synthesized through various chemical reactions, demonstrating the versatility of piperidine and pyridine moieties in organic synthesis. For instance, ethyl 2-aminobenzo[d]thiazole-6-carboxylate was reacted with piperidine using copper(II) bromide, leading to ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate, which further undergoes reactions to produce compounds with potential antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021). Similarly, a practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, highlights the compound's role in synthesizing potent gastrointestinal stimulants (Kim et al., 2001).
Chemical Properties and Applications
The synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride from piperidine-4-carboxylic acid and ethyl carbonochloridate demonstrates the compound's utility in producing intermediates with significant yields, showcasing its applicability in creating complex chemical structures (Zheng Rui, 2010). The use of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation further elucidates the compound's role in synthesizing carboxamides and ketocarboxamides, contributing to the field of catalytic chemistry (Takács et al., 2014).
Pharmacological Implications
The synthesis and evaluation of certain piperidine-substituted compounds reveal their potential as anticancer agents, indicating the broader implications of such compounds in medicinal chemistry and pharmacology. For example, the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents underscore the potential therapeutic applications of these compounds (Rehman et al., 2018).
Future Directions
Piperidines, including Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This work can guide medicinal chemists to the best approach in the design of new piperidine compounds with different biological profiles .
Properties
IUPAC Name |
ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-19-14(17)11-7-9-16(10-8-11)12-5-4-6-13(15-12)18-2/h4-6,11H,3,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCVPZCJWZIDPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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